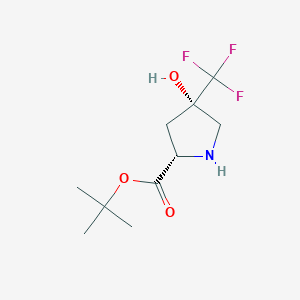

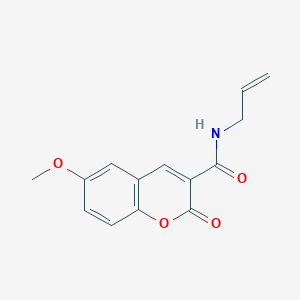

N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

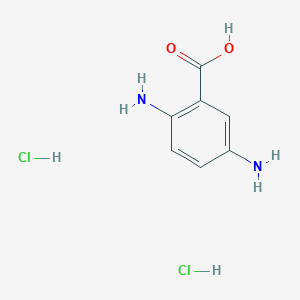

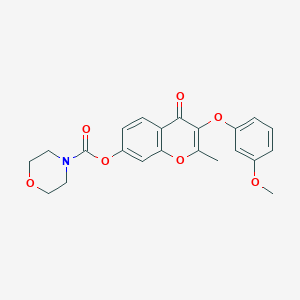

“N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is a chemical compound categorized as a chromene derivative. It is a coumarin derivative with a phenylamide substituent at position 3 of the coumarin ring . Coumarins are recognized as privileged structures for drug-discovery programs due to their synthetic accessibility and substitution variability .

Molecular Structure Analysis

The molecules of this compound display intramolecular N—H O and weak C—H O hydrogen bonds, which probably contribute to the approximate planarity of the molecules . The supramolecular structures feature C—H O hydrogen bonds and π–π interactions .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available data, coumarin derivatives have been intensively screened for different biological properties .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Chromene derivatives, including N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, are synthesized through various chemical reactions, showcasing their structural diversity and adaptability for different scientific purposes. For instance, Reis et al. (2013) detailed the crystallization and structural analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, highlighting the importance of such compounds in crystallography and materials science due to their unique conformations and potential for forming polymorphs (Reis et al., 2013).

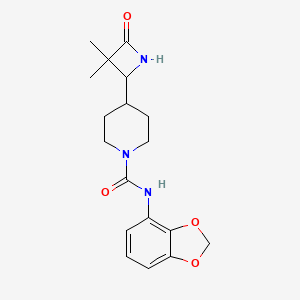

Biological Activities

Chromene derivatives have been extensively studied for their biological activities, including their potential as therapeutic agents. Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system, finding that certain derivatives exhibited good anti-acetylcholinesterase activity and neuroprotective effects, suggesting their utility in Alzheimer's disease research (Saeedi et al., 2017). Similarly, other studies have focused on synthesizing chromene derivatives for antimicrobial and antioxidant activities, indicating the potential of this compound in related applications (Chitreddy & Shanmugam, 2017).

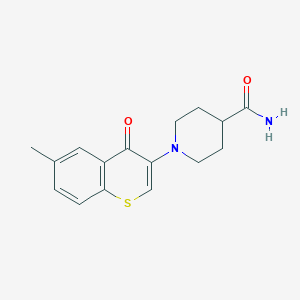

Chemical Properties and Applications

The chemical properties of chromene derivatives, including solvatochromism and fluorescence, make them valuable for various scientific applications. For example, the synthesis and study of fluorescent-tagged polyacrylate-based scale inhibitors demonstrate the utility of chromene derivatives in developing novel materials with specific optical properties, which could be relevant for this compound in materials science and sensor technology (Popov et al., 2017).

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities, given the known properties of coumarin derivatives . Additionally, more research could be conducted to understand its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Propriétés

IUPAC Name |

6-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-3-6-15-13(16)11-8-9-7-10(18-2)4-5-12(9)19-14(11)17/h3-5,7-8H,1,6H2,2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBYRSNSRNGTDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate](/img/structure/B2672857.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide](/img/structure/B2672861.png)

![Methyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2672873.png)

![7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione](/img/structure/B2672878.png)